(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
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Overview
Description
(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid: is a bicyclic organic compound with a molecular formula of C7H8O4. It is characterized by a bicyclic structure with a methyl group at the first carbon and a carboxylic acid group at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the cyclization of a suitable diol precursor using a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the cyclization of precursors in reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Higher oxidation state derivatives, such as ketones or carboxylic acids.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid: can be compared with other similar bicyclic compounds, such as:
(1S,4S)-5-aminomethyl-2-oxabicyclo[2.2.1]heptane
(1S,4S)-5-hydroxymethyl-2-oxabicyclo[2.2.1]heptane
(1S,4S)-5-carboxymethyl-2-oxabicyclo[2.2.1]heptane
These compounds share similar bicyclic structures but differ in their functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
(1S,4S,5S)-1-methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8-2-5(4-11-8)6(3-8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHOOMONUWWWRT-CHKWXVPMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CO1)C(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](CO1)[C@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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